molecular formula C14H22Cl2N4O2 B1199348 3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione CAS No. 64474-15-3

3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione

Cat. No.: B1199348
CAS No.: 64474-15-3
M. Wt: 349.3 g/mol
InChI Key: GVATXFBCMPDLPO-UHFFFAOYSA-N
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Description

Piperazinedione dihydrochloride is an organic compound with the chemical formula C4H6N2O2·2HCl. It is a derivative of piperazine, featuring a six-membered ring containing two amide groups at opposite positions in the ring. This compound is also known as 2,5-diketopiperazine dihydrochloride. Piperazinedione dihydrochloride is a cyclic dipeptide and is often found in fermentation broths and yeast cultures. It is also produced as a degradation product of polypeptides, especially in processed foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazinedione dihydrochloride can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields piperazinopyrrolidinones .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, piperazinedione dihydrochloride can be produced using batch or continuous flow reactors. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and increasing yields. Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also employed to facilitate the synthesis of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperazinedione dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various diketopiperazine derivatives, substituted piperazines, and piperazine-based heterocycles .

Scientific Research Applications

Piperazinedione dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is studied for its role in biological processes, including its presence in fermentation broths and its production as a degradation product of polypeptides.

    Medicine: Piperazinedione dihydrochloride and its derivatives have shown potential as anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals, food additives, and other industrial products.

Mechanism of Action

The mechanism of action of piperazinedione dihydrochloride involves the inhibition of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. By disrupting microtubule formation, piperazinedione dihydrochloride effectively inhibits the growth and proliferation of cancer cells. The compound targets the tubulin protein and interferes with its polymerization process .

Comparison with Similar Compounds

Piperazinedione dihydrochloride is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Piperazinedione dihydrochloride stands out due to its potent anticancer activity and its ability to inhibit tubulin polymerization, making it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

64474-15-3

Molecular Formula

C14H22Cl2N4O2

Molecular Weight

349.3 g/mol

IUPAC Name

3,6-bis(5-chloropiperidin-2-yl)piperazine-2,5-dione

InChI

InChI=1S/C14H22Cl2N4O2/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21)

InChI Key

GVATXFBCMPDLPO-UHFFFAOYSA-N

SMILES

C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl

Canonical SMILES

C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl

Synonyms

3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione
3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione, (3S-(3alpha(2S*,5R*),6alpha(2S*,5R*)))-isomer
3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione, dihydrochloride, (3S-(3alpha(2S*,5R*),6alpha(2S*,5R*)))-isomer
593A
NSC-135758
piperazinedione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione
Reactant of Route 2
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione
Reactant of Route 3
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione
Reactant of Route 4
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione
Reactant of Route 5
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione
Reactant of Route 6
3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione

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